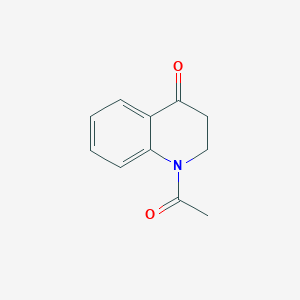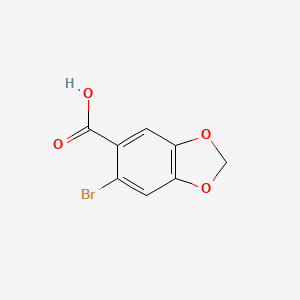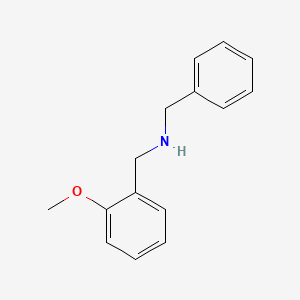![molecular formula C8H7NS B1267150 Benzo[b]thiophen-5-amine CAS No. 20532-28-9](/img/structure/B1267150.png)
Benzo[b]thiophen-5-amine
Vue d'ensemble
Description
Benzo[b]thiophen-5-amine is an organic compound belonging to the heterocyclic class of compounds. It is a derivative of thiophene and is composed of a benzene ring fused to a thiophene ring. It is an aromatic compound which is widely used in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, dyes, and other industrial products.
Applications De Recherche Scientifique
Pharmacological Activities
Benzo[b]thiophen derivatives exhibit a broad spectrum of pharmacological properties. For instance, some derivatives have been identified with potent anti-inflammatory activities. Specifically, 5-Aminobenzo[b]thiophene-2-carboxylic acid, converted into different derivatives, demonstrated significant anti-inflammatory effects (Radwan, Shehab, & El-Shenawy, 2009). Additionally, benzo[b]thiophene derivatives, including thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, have been noted for their antibacterial, antifungal, and anti-inflammatory properties (Isloor, Kalluraya, & Pai, 2010).
Synthesis and Chemical Reactions
Benzo[b]thiophen-5-amine and its derivatives have been a focus in synthetic chemistry due to their versatile applications. Various methods of synthesizing these compounds have been explored, such as the preparation of dialkylaminomethyl-5-methoxybenzo[b]thiophens from bromomethyl compounds and secondary amines, leading to the creation of new compounds with potential pharmacological activities (Chapman et al., 1973). Additionally, palladium-catalyzed amination of benzo[b]thiophenyl bromides has been investigated, yielding diarylamines with preliminary studies indicating antimicrobial activities (Queiroz et al., 2004).
Potential in Antidepressant Development
Benzo[b]thiophene derivatives have shown promise in the field of antidepressant drug development. Novel derivatives have been identified as potential antidepressants with rapid onset of action. This was demonstrated through in vivo tests, including the forced swimming test, suggesting significant antidepressant activity after chronic treatment (Berrade et al., 2011).
Applications in Organic Photoelectric Materials and Semiconductors
Benzo[b]thiophene compounds have also found use in organic photoelectric materials and as semiconductors. These applications are due to their unique structural properties and chemical reactivity, making them suitable for use in various technological applications (Duc, 2020).
Safety and Hazards
Orientations Futures
Benzo[b]thiophenes have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They have also been used as organic photoelectric materials and organic semiconductors . Due to such a wide range of applicability, the synthesis of benzo[b]thiophene derivatives is expected to continue attracting intensive research .
Mécanisme D'action
Target of Action
Benzo[b]thiophen-5-amine is a heteroaromatic compound that has been used in the development of various drug candidates due to its biological and pharmacological properties Similar compounds have shown inhibitory activities against enzymes like pdk1 and ldha , and have also displayed high antibacterial activity against S. aureus .
Mode of Action
For instance, some derivatives of this compound have shown to inhibit the activity of enzymes like PDK1 and LDHA , which play crucial roles in glucose metabolism and cancer cell proliferation .
Biochemical Pathways
Given its inhibitory activity against pdk1 and ldha , it can be inferred that the compound may affect pathways related to glucose metabolism and cell proliferation.
Pharmacokinetics
One study suggests that a compound with a similar structure has desirable drug-likeness and oral bioavailability characteristics .
Result of Action
Some derivatives of the compound have shown antiproliferative activities on cancer cell lines . They have also exhibited high antioxidant capacities , suggesting that they may have a protective effect against oxidative stress.
Analyse Biochimique
Biochemical Properties
Benzo[b]thiophen-5-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. This compound can act as a substrate or inhibitor of these enzymes, thereby influencing their activity and the overall metabolic pathways . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and cell cycle arrest, thereby inhibiting cell proliferation . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. In normal cells, this compound can enhance antioxidant defenses by upregulating the expression of antioxidant enzymes, thereby protecting cells from oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition leads to the accumulation of DNA damage and subsequent cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling pathways and gene expression profiles . These temporal effects are important considerations for its use in biochemical research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At high doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing adverse effects. These findings highlight the importance of dosage optimization for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . It can be metabolized to various reactive intermediates, which can interact with cellular macromolecules and influence metabolic flux. The compound also affects the levels of key metabolites, such as glutathione and reactive oxygen species, thereby modulating cellular redox balance . Understanding the metabolic pathways of this compound is crucial for elucidating its biological effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s localization and accumulation can influence its biological activity, as it may reach higher concentrations in target tissues, thereby enhancing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals, affecting mitochondrial function and cellular energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-benzothiophen-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPYTANKWDPRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302075 | |
| Record name | Benzo[b]thiophen-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20532-28-9 | |
| Record name | Benzo[b]thiophen-5-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[b]thiophen-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

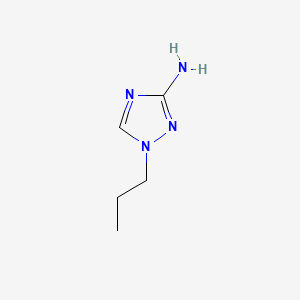


![4,10-Dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione](/img/structure/B1267075.png)
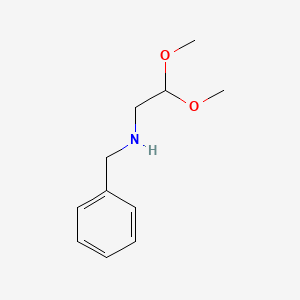
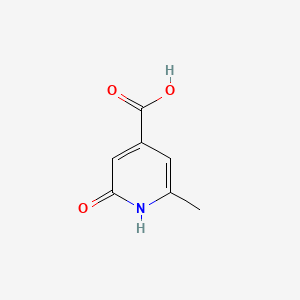

![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)
![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)

